4-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide
Overview
Description
4-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide, also known as BFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BFB is a potent inhibitor of protein tyrosine phosphatases, which are enzymes that play a crucial role in various cellular processes.
Mechanism of Action
4-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide exerts its effects by inhibiting the activity of protein tyrosine phosphatases, which are enzymes that remove phosphate groups from tyrosine residues in proteins. This process plays a crucial role in the regulation of various signaling pathways in cells. By inhibiting the activity of these enzymes, this compound can modulate the activity of these signaling pathways, leading to various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. This compound has also been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune disorders.
Advantages and Limitations for Lab Experiments
4-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in large quantities. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. This compound is insoluble in water, which can make it challenging to work with in aqueous solutions. This compound also has a low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 4-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide. One potential direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer, diabetes, and autoimmune disorders. Another potential direction is to develop more potent and selective inhibitors of protein tyrosine phosphatases based on the structure of this compound. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its effects on various signaling pathways in cells.
Scientific Research Applications
4-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and autoimmune disorders. This compound has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of various signaling pathways that are dysregulated in these diseases. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune disorders.
properties
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 4-fluorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2O2/c15-11-5-1-9(2-6-11)13(17)18-20-14(19)10-3-7-12(16)8-4-10/h1-8H,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPYGWCZTZCEKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON=C(C2=CC=C(C=C2)Br)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24792248 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.